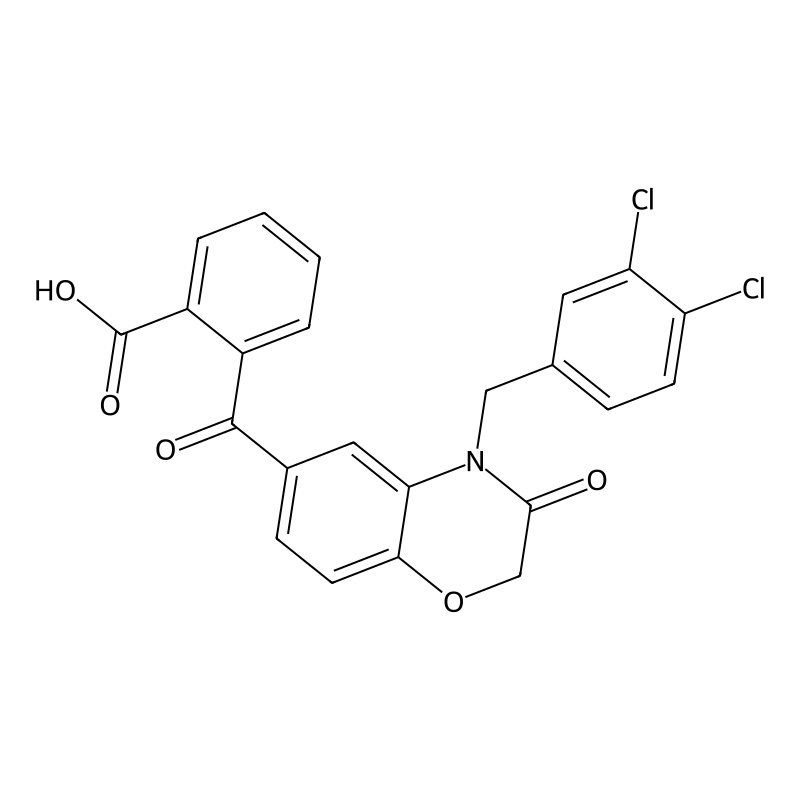2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Summary of Applications
a. Antimicrobial Properties: The compound exhibits antimicrobial activity, making it relevant for treating infections. Specifically, it has been investigated for its effectiveness against bacteria and viruses associated with mouth and throat infections . Researchers have explored its potential as an ingredient in throat lozenges and other oral care products.
b. Drug Development: Given its unique structure, the compound may serve as a scaffold for designing novel drugs. Medicinal chemists study its interactions with biological targets, aiming to develop derivatives with improved pharmacological properties. The indole nucleus, present in this compound, has been found in several important synthetic drug molecules .
Experimental Procedures
a. Synthesis: To obtain the compound, researchers can synthesize it using appropriate methods. One possible route involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate carboxylic acid (such as benzoic acid) under suitable conditions . The reaction proceeds through esterification, followed by hydrolysis to yield the desired product.
b. Characterization: Researchers use techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the compound’s structure and purity. These methods provide insights into functional groups, connectivity, and molecular weight.
Results and Outcomes
a. Antimicrobial Activity: Studies have demonstrated that the compound effectively kills bacteria and viruses associated with oral infections. Quantitative data on minimum inhibitory concentrations (MICs) against specific pathogens can be reported.
b. Structure-Activity Relationships: Researchers explore structure-activity relationships (SAR) by synthesizing derivatives with modifications to the compound’s core structure. By assessing their biological activity, they gain insights into which functional groups contribute to antimicrobial efficacy.
2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid is a complex organic compound characterized by its unique structural features. It consists of a benzenecarboxylic acid moiety linked to a benzoxazine derivative, which contains a dichlorobenzyl substituent. The molecular formula is C20H17Cl2N1O4, and its molecular weight is approximately 456.27 g/mol . This compound is notable for its potential applications in medicinal chemistry and biological research.
- Esterification: Reacting with alcohols to form esters.
- Amidation: Formation of amides through reaction with amines.
- Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Nucleophilic Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Research indicates that this compound exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential anti-inflammatory properties and as an inhibitor of specific kinases involved in cancer progression. The presence of the benzoxazine ring system contributes to its bioactivity, as benzoxazines are often associated with diverse pharmacological effects .
Synthesis of 2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid typically involves multi-step synthetic pathways:
- Formation of the Benzoxazine Core: This involves cyclization reactions starting from appropriate precursors containing both amine and carbonyl functionalities.
- Introduction of the Dichlorobenzyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.
- Carboxylic Acid Formation: The final step often involves carboxylation of the aromatic system using carbon dioxide or related reagents.
The uniqueness of 2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid lies in its specific combination of functional groups that enhance its pharmacological potential compared to similar compounds.
Interaction studies focus on how this compound interacts with biological targets at the molecular level. Preliminary data suggest that it may bind to specific proteins involved in signal transduction pathways, influencing cellular responses related to inflammation and tumor growth. Further studies using techniques such as surface plasmon resonance and molecular docking simulations are necessary to elucidate these interactions more clearly .
Several compounds share structural similarities with 2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid, including:
- Benzoxazine Derivatives: Known for their diverse biological activities.
- Dichlorobenzene Compounds: Commonly used in industrial applications but less biologically active compared to this compound.
- Carboxylic Acid Analogues: Such as salicylic acid derivatives that exhibit anti-inflammatory properties.
Comparison TableCompound Name Structure Features Biological Activity
XLogP3
4.7
Dates
Last modified: 08-18-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound Name | Structure Features | Biological Activity |
XLogP3 4.7
Dates
Last modified: 08-18-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|







